4-(2,4-Dichlorophenoxy)benzoic acid
Overview
Description
4-(2,4-Dichlorophenoxy)benzoic acid is a chemical compound with the molecular formula C13H8Cl2O3 . It is a selective systemic phenoxy herbicide used to control many annual and perennial broad-leaf weeds in various crops . Its active metabolite, 2,4-D, inhibits growth at the tips of stems and roots .
Molecular Structure Analysis
The molecular weight of this compound is 283.11 . The InChI code for this compound is 1S/C13H8Cl2O3/c14-9-3-6-12 (11 (15)7-9)18-10-4-1-8 (2-5-10)13 (16)17/h1-7H, (H,16,17) .Scientific Research Applications
Environmental Impact and Remediation Strategies
Analysis of Global Trends in 2,4-D Herbicide Toxicity Studies Research has advanced rapidly on the toxicology and mutagenicity of 2,4-D, highlighting its widespread use in agriculture and the subsequent environmental exposure. Studies have focused on occupational risks, neurotoxicity, resistance to herbicides, and effects on non-target species, particularly aquatic ones. Future research is expected to delve deeper into molecular biology aspects, such as gene expression and pesticide degradation to mitigate environmental impacts (Zuanazzi, Ghisi, & Oliveira, 2020).
Treatment of Wastewater from Pesticide Production The pesticide industry produces wastewater containing various toxic pollutants, including 2,4-D. Studies have shown that biological processes and granular activated carbon can remove these compounds effectively, suggesting a need for further experimental evaluations to enhance treatment designs and efficiency (Goodwin, Carra, Campo, & Soares, 2018).
Microbial Biodegradation of 2,4-D Microorganisms play a crucial role in degrading 2,4-D in the environment, offering a sustainable method to reduce pollution and protect public health. This review focuses on the role of microbes in degrading 2,4-D and its main degradation metabolite, 2,4-dichlorophenol, emphasizing the potential of bioremediation processes (Magnoli et al., 2020).
Sorption and Degradation Mechanisms
Sorption of 2,4-D to Soil and Organic Matter A comprehensive review of sorption experiments for 2,4-D and related compounds to various soils and materials highlights the significance of soil organic matter and iron oxides as relevant sorbents. This understanding aids in predicting the environmental fate of these herbicides and informs strategies for mitigating their impact (Werner, Garratt, & Pigott, 2012).
Mechanism of Action
Mode of Action
The compound mimics natural auxin at the molecular level . It activates the auxin receptor system, resulting in changes in the actin cytoskeleton, an increase in the synthesis of the plant hormones abscisic acid (ABA) and ethylene, and the levels of reactive oxygen species (ROS) .
Biochemical Pathways
The compound affects the physiological process, perception, and signal transduction under herbicide treatment . It alters the plasticity of the cell walls, influences the amount of protein production, and increases ethylene production .
Pharmacokinetics
It is known that the compound is highly soluble in water . It is non-persistent in soil but may persist in aquatic systems under certain conditions .
Result of Action
The compound mainly kills plants in three ways: altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production . These changes lead to abnormal growth, senescence, and plant death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2,4-Dichlorophenoxy)benzoic acid. For instance, the compound can enter water bodies either directly through spray or spray drift, or indirectly via surface water runoff or leaching and sub-surface draining . In the aqueous environment, residues of phenoxyacetic acid herbicides are most commonly found in the form of the free acid .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been shown to have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and could have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that similar compounds can interact with various transporters or binding proteins and can have effects on its localization or accumulation .
Subcellular Localization
It is likely that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-9-3-6-12(11(15)7-9)18-10-4-1-8(2-5-10)13(16)17/h1-7H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPJMYHBNJYQDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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